REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-:8][C:9]#[N:10].[K+]>Cl>[C:2]1([NH:1][C:9]([NH2:10])=[O:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
potassium cyanate
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling was removed
|
Type
|
STIRRING
|
Details
|
stirred for 4 h at room temperature
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
whereby thick white solids precipitated
|
Type
|
CUSTOM
|
Details
|
The solids were separated by filtration
|
Type
|
WASH
|
Details
|
washed well with ice cold water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |